Ethyl-3-iodobenzoat

Übersicht

Beschreibung

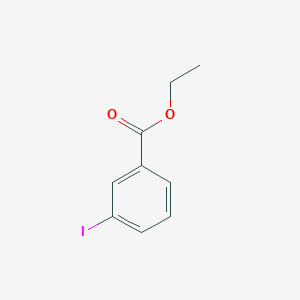

Ethyl 3-iodobenzoate is a halogenated aromatic ester . It is used in various chemical reactions .

Synthesis Analysis

Ethyl 3-iodobenzoate affords arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .Molecular Structure Analysis

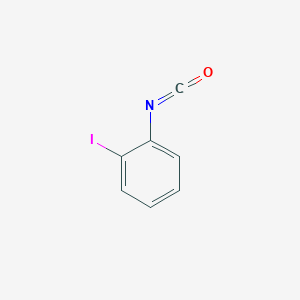

The molecular formula of Ethyl 3-iodobenzoate is C9H9IO2 . The average mass is 276.071 Da and the monoisotopic mass is 275.964722 Da .Chemical Reactions Analysis

Ethyl 3-iodobenzoate is involved in the formation of arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .Physical And Chemical Properties Analysis

Ethyl 3-iodobenzoate has a density of 1.7±0.1 g/cm3, a boiling point of 299.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol, and the flash point is 134.8±22.6 °C . The index of refraction is 1.585, and the molar refractivity is 55.6±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthese von Arylzinkbromid

Ethyl-3-iodobenzoat wird bei der Synthese von Arylzinkbromid verwendet. Dies wird durch eine Reaktion mit i-PrMgBr in THF erreicht, gefolgt von einer Reaktion mit ZnBr2 . Arylzinkbromide sind wichtige Reagenzien in der organischen Synthese, insbesondere in der Negishi-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.

Herstellung von funktionalisierten Arylmagnesiumbindungen

Die Verbindung ist auch ein Vorläufer für funktionalisierte Arylmagnesiumbindungen . Diese Verbindungen sind entscheidend für Grignard-Reaktionen, die grundlegend für die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen in einer Vielzahl organischer Moleküle sind.

Herstellung von Ethyl-3-phenylbenzoat

Eine weitere Anwendung umfasst die Herstellung von Ethyl-3-phenylbenzoat . Dieser Ester kann als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und organischer Verbindungen verwendet werden.

Synthese von Carboran-haltigen Estern

This compound ist ein Ausgangsmaterial für die Synthese von Estern, die Carboran-Cluster enthalten . Diese Cluster sind aufgrund ihres Bor-Gehalts von Interesse, der potenzielle Anwendungen in der Bor-Neutronen-Einfangtherapie zur Krebsbehandlung hat.

Herstellung von Chinolin-Derivaten

Diese Chemikalie dient als Vorläufer für die Herstellung von Chinolin-Derivaten . Chinoline sind eine Klasse von Verbindungen mit verschiedenen Anwendungen, darunter Antimalariamittel, Antimykotika und in der Materialwissenschaft.

Bausteine der organischen Synthese

Aufgrund seiner reaktiven Iodgruppe gilt this compound als wertvoller Baustein in der organischen Synthese . Es kann verwendet werden, um Phenylgruppen in ein Molekül einzuführen, was die Eigenschaften des Moleküls verändern kann, z. B. die Erhöhung seiner Stabilität oder die Änderung seiner Reaktivität.

Forschung im Bereich der Halogenbindung

Das Iodatom von this compound kann an der Halogenbindung teilnehmen . Diese Art der nicht-kovalenten Wechselwirkung ähnelt der Wasserstoffbrückenbindung und wird auf ihr Potenzial bei der Entwicklung neuer Materialien und Pharmazeutika untersucht.

Anwendungen in der Materialwissenschaft

Schließlich findet die Verbindung Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung von organischen Halbleitern . Die Iodgruppe kann verwendet werden, um die elektronischen Eigenschaften von Materialien zu modifizieren, was im Bereich der Elektronik und Photonik entscheidend ist.

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 3-iodobenzoate is a halogenated aromatic ester

Mode of Action

It’s known that it can react with i-prmgbr in thf to afford arylzinc bromide . This suggests that it may interact with its targets through nucleophilic substitution reactions, where the iodine atom acts as a leaving group.

Biochemical Pathways

The formation of arylzinc bromide suggests that it may be involved in organometallic chemistry and could potentially influence pathways where these compounds play a role .

Result of Action

Its ability to form arylzinc bromide suggests that it could potentially influence the function of biological molecules that interact with these organometallic compounds .

Biochemische Analyse

Biochemical Properties

Ethyl 3-iodobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of arylzinc bromide and functionalized arylmagnesium compounds . It interacts with enzymes such as i-PrMgBr and ZnBr2, facilitating the formation of these compounds. The nature of these interactions involves the halogenated aromatic ester reacting with the enzymes to produce the desired products.

Cellular Effects

Ethyl 3-iodobenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation . The compound’s impact on cell function includes altering cell signaling pathways and gene expression, which can lead to changes in cellular metabolism.

Molecular Mechanism

The mechanism of action of ethyl 3-iodobenzoate involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s molecular interactions include binding to specific enzymes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-iodobenzoate change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that ethyl 3-iodobenzoate remains stable under specific conditions, but its degradation can lead to altered cellular responses .

Dosage Effects in Animal Models

The effects of ethyl 3-iodobenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact becomes significant beyond a certain dosage .

Metabolic Pathways

Ethyl 3-iodobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, ethyl 3-iodobenzoate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

Ethyl 3-iodobenzoate’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for comprehending its role in cellular processes .

Eigenschaften

IUPAC Name |

ethyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGCXCWRMMXDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207044 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58313-23-8 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the common application of Ethyl 3-iodobenzoate in organic synthesis?

A1: Ethyl 3-iodobenzoate serves as a versatile building block in organic synthesis. For example, it can be reacted with hydrazine hydrate to produce 3-iodobenzoylhydrazine [, ]. This compound can further react with various aldehydes to yield hydrazones, which can then be cyclized to form 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines [].

Q2: What spectroscopic data is available for confirming the structure of compounds derived from Ethyl 3-iodobenzoate?

A2: Infrared (IR) spectroscopy plays a crucial role in structural confirmation. For instance, the formation of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines from Ethyl 3-iodobenzoate derivatives is confirmed by analyzing their characteristic IR absorption bands [].

Q3: Can you describe a specific structural feature of a compound derived from Ethyl 3-iodobenzoate?

A3: In the compound 2-(Tritylsulfanyl)ethyl 3-iodobenzoate, derived from Ethyl 3-iodobenzoate, the triphenylmethyl group attached to the sulfur atom exhibits a slightly flattened geometry around its methine carbon. This structural detail was revealed through crystallographic analysis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)